molecular formula C8H9ClNO4P B12552794 Methyl [(4-nitrophenyl)methyl]phosphonochloridate CAS No. 167700-91-6

Methyl [(4-nitrophenyl)methyl]phosphonochloridate

Katalognummer: B12552794
CAS-Nummer: 167700-91-6
Molekulargewicht: 249.59 g/mol
InChI-Schlüssel: SYTIGHYCIOAIOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [(4-nitrophenyl)methyl]phosphonochloridate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a methyl group, a nitrophenyl group, and a phosphonochloridate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-nitrophenyl)methyl]phosphonochloridate typically involves the reaction of methyl phosphonochloridate with 4-nitrobenzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [(4-nitrophenyl)methyl]phosphonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of phosphonates or phosphonamides.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Methyl [(4-nitrophenyl)methyl]phosphonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl [(4-nitrophenyl)methyl]phosphonochloridate involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. This compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl [(4-nitrophenyl)methyl]phosphonate
  • Methyl [(4-aminophenyl)methyl]phosphonochloridate
  • Methyl [(4-nitrophenyl)ethyl]phosphonochloridate

Uniqueness

Methyl [(4-nitrophenyl)methyl]phosphonochloridate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Eigenschaften

CAS-Nummer

167700-91-6

Molekularformel

C8H9ClNO4P

Molekulargewicht

249.59 g/mol

IUPAC-Name

1-[[chloro(methoxy)phosphoryl]methyl]-4-nitrobenzene

InChI

InChI=1S/C8H9ClNO4P/c1-14-15(9,13)6-7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3

InChI-Schlüssel

SYTIGHYCIOAIOL-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.